molecular formula C14H16N2OS B14243209 2-(Benzylsulfanyl)-3-(propan-2-yl)pyrimidin-4(3H)-one CAS No. 497944-65-7

2-(Benzylsulfanyl)-3-(propan-2-yl)pyrimidin-4(3H)-one

Cat. No.: B14243209
CAS No.: 497944-65-7
M. Wt: 260.36 g/mol
InChI Key: FIKKKULQJDCKPS-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-3-(propan-2-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a benzylsulfanyl group at the 2-position and a propan-2-yl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-3-(propan-2-yl)pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzylthiol and an appropriate leaving group on the pyrimidine ring.

    Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced through an alkylation reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-3-(propan-2-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylsulfanyl)-3-(propan-2-yl)pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly as potential inhibitors of enzymes or receptors involved in disease pathways.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-3-(propan-2-yl)pyrimidin-4(3H)-one would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)-3-(propan-2-yl)pyrimidin-4(3H)-one: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.

    2-(Benzylsulfanyl)-3-methylpyrimidin-4(3H)-one: Similar structure but with a methyl group instead of a propan-2-yl group.

Uniqueness

2-(Benzylsulfanyl)-3-(propan-2-yl)pyrimidin-4(3H)-one is unique due to the presence of both the benzylsulfanyl and propan-2-yl groups, which can impart distinct chemical and biological properties compared to its analogs. The combination of these substituents can influence the compound’s reactivity, binding affinity, and overall stability.

Properties

CAS No.

497944-65-7

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

2-benzylsulfanyl-3-propan-2-ylpyrimidin-4-one

InChI

InChI=1S/C14H16N2OS/c1-11(2)16-13(17)8-9-15-14(16)18-10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3

InChI Key

FIKKKULQJDCKPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C=CN=C1SCC2=CC=CC=C2

Origin of Product

United States

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